N-[3-(Furan-3-YL)-3-hydroxypropyl]-4-methylthiophene-2-carboxamide
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Overview
Description
N-[3-(Furan-3-YL)-3-hydroxypropyl]-4-methylthiophene-2-carboxamide is a complex organic compound featuring a furan ring, a thiophene ring, and a carboxamide group
Mechanism of Action
Target of Action
The primary targets of N-(3-(furan-3-yl)-3-hydroxypropyl)-4-methylthiophene-2-carboxamide are currently unknown. This compound is a furan derivative, and furan derivatives have been found to interact with a variety of targets, including MAO inhibitors, kappa opioid receptor agonists, sigma receptor agonists, GABA receptor agonists, COX-2 inhibitors, Beta blockers, μ opioid receptor agonists, muscarinic receptor agonists, α-adrenergic blockers, and calcium channel blockers . .
Mode of Action
Furan derivatives are known to improve the pharmacokinetic characteristics of lead molecules, optimizing solubility and bioavailability parameters . This suggests that the compound may interact with its targets in a way that enhances its absorption and distribution within the body.
Biochemical Pathways
Furan derivatives are known to have broad therapeutic properties, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
Furan derivatives are known to improve the pharmacokinetic characteristics of lead molecules, optimizing solubility and bioavailability parameters . This suggests that the compound may have favorable absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
Furan derivatives are known to have broad therapeutic properties, suggesting that they may have a wide range of effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Furan-3-YL)-3-hydroxypropyl]-4-methylthiophene-2-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 3-furan-3-yl-3-hydroxypropylamine with 4-methylthiophene-2-carboxylic acid under dehydrating conditions to form the desired carboxamide . The reaction is often carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to enhance the yield and selectivity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can improve efficiency and scalability. Additionally, optimizing reaction conditions such as temperature, solvent choice, and reaction time is crucial for maximizing yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-[3-(Furan-3-YL)-3-hydroxypropyl]-4-methylthiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carboxamide group can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents in the presence of catalysts.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
N-[3-(Furan-3-YL)-3-hydroxypropyl]-4-methylthiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Comparison with Similar Compounds
Similar Compounds
- N-(3-(furan-3-yl)-3-hydroxypropyl)-4-methylthiophene-2-carboxylate
- N-(3-(furan-3-yl)-3-hydroxypropyl)-4-methylthiophene-2-sulfonamide
- N-(3-(furan-3-yl)-3-hydroxypropyl)-4-methylthiophene-2-carbothioamide
Uniqueness
N-[3-(Furan-3-YL)-3-hydroxypropyl]-4-methylthiophene-2-carboxamide is unique due to the presence of both furan and thiophene rings, which confer distinct electronic and steric properties. This dual-ring system enhances its reactivity and potential for diverse chemical modifications, making it a valuable compound in synthetic and medicinal chemistry .
Biological Activity
N-[3-(Furan-3-YL)-3-hydroxypropyl]-4-methylthiophene-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, including antioxidant, anticancer, and antimicrobial properties. This article reviews the available literature on the biological activity of this compound, highlighting relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound contains a furan ring, a thiophene moiety, and an amide functional group, which are known to contribute to its biological activity.
Antioxidant Activity
Research has indicated that compounds containing furan and thiophene rings often exhibit significant antioxidant properties. In one study, derivatives of thiophene showed varying degrees of DPPH radical scavenging activity. For instance, the introduction of different substituents on the thiophene ring influenced the antioxidant capacity significantly:
Compound | DPPH Scavenging Activity (%) | Reference |
---|---|---|
This compound | 68.4 | |
Thiophene derivative with methyl substitution | 55.7 | |
Ascorbic acid (control) | 58.2 |
The compound's antioxidant activity was found to be comparable to that of ascorbic acid, suggesting its potential use in preventing oxidative stress-related diseases.
Anticancer Activity
The anticancer properties of this compound have been evaluated against various cancer cell lines. In vitro studies demonstrated that this compound exhibits cytotoxic effects on human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines. The results are summarized in the following table:
These findings indicate that the compound may selectively target cancer cells while exhibiting lower toxicity towards normal cells.
Antimicrobial Activity
The antimicrobial potential of this compound was assessed against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined as follows:
The compound demonstrated promising activity against MRSA, indicating its potential as a lead compound for developing new antimicrobial agents.
Case Studies and Research Findings
- Antioxidant Study : A recent study highlighted that the antioxidant activity of this compound was significantly higher than many other derivatives tested, suggesting its efficacy in scavenging free radicals and reducing oxidative stress in biological systems .
- Cytotoxicity Assessment : In a comparative analysis involving various compounds, this compound exhibited superior cytotoxicity against U-87 cells compared to standard chemotherapeutic agents .
- Antimicrobial Resistance : The compound's effectiveness against resistant strains such as MRSA makes it a candidate for further exploration in the fight against antibiotic-resistant infections .
Properties
IUPAC Name |
N-[3-(furan-3-yl)-3-hydroxypropyl]-4-methylthiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3S/c1-9-6-12(18-8-9)13(16)14-4-2-11(15)10-3-5-17-7-10/h3,5-8,11,15H,2,4H2,1H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUYQXTFCXDCDNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NCCC(C2=COC=C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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